氟哌啶醇

描述

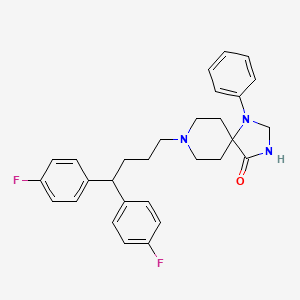

氟哌啶醇,也称为瑞得平、依马普和 R6218,属于典型抗精神病药物。 它是由杨森制药公司于 1963 年发现的 。氟哌啶醇主要用于治疗慢性精神分裂症,以肌肉注射的方式给药。

科学研究应用

在医学领域:

精神分裂症治疗: 氟哌啶醇有效地控制精神分裂症的症状,为患者提供缓解。

胶质母细胞瘤研究: 一些研究探索了它对胶质母细胞瘤(一种脑癌)的潜在治疗效果。

在工业领域: 氟哌啶醇的工业应用没有被广泛报道,这可能是因为它作为抗精神病药物的特殊用途。

作用机制

氟哌啶醇通过以下机制发挥作用:

多巴胺 D2 受体拮抗作用: 通过阻断多巴胺 D2 受体,它有助于调节神经递质活性。

5-羟色胺受体 2A 拮抗作用: 它也与血清素受体相互作用,有助于其抗精神病作用。

电压依赖性钙通道抑制: 氟哌啶醇作为一种钙通道阻滞剂,影响神经元的兴奋性。

生化分析

Biochemical Properties

Fluspirilene plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to the dopamine D2 receptor and the 5-hydroxytryptamine receptor 2A . Additionally, Fluspirilene inhibits the voltage-dependent calcium channel gamma-1 subunit . These interactions are crucial in modulating neurotransmitter activity, which is essential for its antipsychotic effects.

Cellular Effects

Fluspirilene exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By antagonizing dopamine D2 receptors and 5-hydroxytryptamine receptor 2A, Fluspirilene reduces the overactivity of these neurotransmitters, which is often observed in schizophrenia . This modulation helps in stabilizing mood and reducing psychotic symptoms.

Molecular Mechanism

The molecular mechanism of Fluspirilene involves its binding interactions with specific biomolecules. As a dopamine D2 receptor antagonist, Fluspirilene inhibits the binding of dopamine to its receptor, thereby reducing dopaminergic activity . Similarly, by antagonizing the 5-hydroxytryptamine receptor 2A, it decreases serotonin activity . Fluspirilene also inhibits the voltage-dependent calcium channel gamma-1 subunit, which plays a role in excitation-contraction coupling in skeletal muscles . These combined actions contribute to its therapeutic effects in managing schizophrenia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluspirilene change over time. It is a long-acting injectable depot antipsychotic drug, which means it is released slowly into the body over an extended period . This slow release ensures a steady therapeutic effect, reducing the need for frequent dosing. Studies have shown that Fluspirilene does not differ significantly from other depot antipsychotics in terms of treatment efficacy, response, or tolerability

Dosage Effects in Animal Models

The effects of Fluspirilene vary with different dosages in animal models. At low concentrations, Fluspirilene has been shown to inhibit the proliferation and invasion of glioma cells in a glioblastoma mouse model . These effects are associated with the inactivation of the signal transducer and activator of transcription 3 (STAT3) . At higher doses, Fluspirilene may exhibit toxic or adverse effects, which need to be carefully monitored in animal studies.

Metabolic Pathways

Fluspirilene is involved in various metabolic pathways, including interactions with enzymes and cofactors. The metabolism of Fluspirilene can be influenced by other compounds, such as Amobarbital and Amodiaquine, which can increase its metabolism or the risk of QTc prolongation . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential adverse effects.

Transport and Distribution

Fluspirilene is transported and distributed within cells and tissues through various mechanisms. As a long-acting injectable depot antipsychotic, it is released slowly into the body, ensuring a steady therapeutic effect

Subcellular Localization

The subcellular localization of Fluspirilene and its effects on activity or function are not extensively studied. Its interactions with dopamine D2 receptors, 5-hydroxytryptamine receptor 2A, and voltage-dependent calcium channels suggest that it may localize to specific subcellular compartments where these receptors and channels are present

准备方法

合成路线: 氟哌啶醇的合成路线涉及多个步骤,从容易获得的前体开始。不幸的是,文献中没有广泛提供关于合成途径的具体细节。

工业生产: 氟哌啶醇是工业生产的,但具体的生产工艺仍然是专有的。它通常被配制成一种长效注射剂库抗精神病药物。

化学反应分析

氟哌啶醇会发生各种化学反应,包括氧化、还原和取代。由于试验数据有限,难以与其他抗精神病药物直接比较。

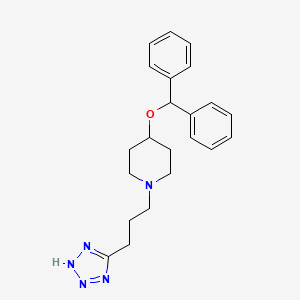

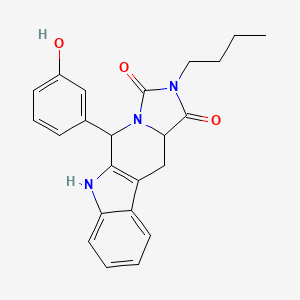

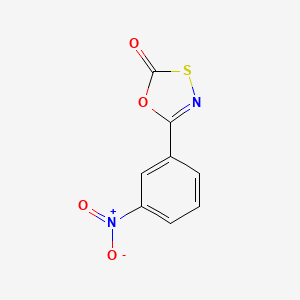

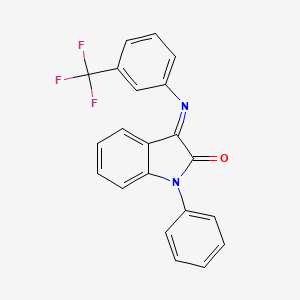

相似化合物的比较

氟哌啶醇与其他库抗精神病药物相似,如氟奋乃静癸酸酯、氟奋乃静烯酸酯、奋乃静烯酸酯和哌替啶十一碳烯酸酯 。其独特的特性使其在这一类别中脱颖而出。

属性

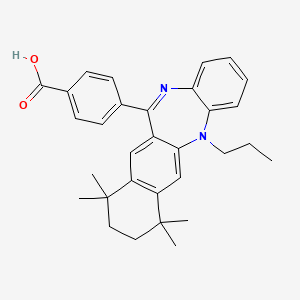

IUPAC Name |

8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F2N3O/c30-24-12-8-22(9-13-24)27(23-10-14-25(31)15-11-23)7-4-18-33-19-16-29(17-20-33)28(35)32-21-34(29)26-5-2-1-3-6-26/h1-3,5-6,8-15,27H,4,7,16-21H2,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYHHIBFXOOADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045152 | |

| Record name | Fluspirilene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluspirilene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.67e-03 g/L | |

| Record name | Fluspirilene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluspirilene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1841-19-6 | |

| Record name | Fluspirilene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluspirilene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001841196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluspirilene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluspirilene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluspirilene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUSPIRILENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5QA4GLR9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluspirilene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187.5-190 | |

| Record name | Fluspirilene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fluspirilene?

A1: Fluspirilene primarily acts as a dopamine D2 receptor antagonist. [, , ] This means it blocks the action of dopamine at these receptors, which are involved in various brain functions, including mood, movement, and reward pathways.

Q2: Does Fluspirilene interact with other targets besides dopamine receptors?

A2: Yes, research suggests that Fluspirilene also exhibits calcium channel-blocking activity, particularly targeting N-type calcium channels. [, , ] This action may contribute to its therapeutic effects, as well as some of its potential side effects.

Q3: What are the downstream effects of Fluspirilene's interaction with N-type calcium channels?

A3: By blocking N-type calcium channels, Fluspirilene inhibits the influx of calcium ions into neurons. [, ] This, in turn, reduces the release of neurotransmitters, including glutamate, which plays a role in excitatory signaling in the brain. []

Q4: How does Fluspirilene's action on dopamine receptors contribute to its therapeutic effects in schizophrenia?

A4: While the exact mechanisms underlying schizophrenia are complex and not fully understood, it is believed that an overactive dopamine system plays a role. [, , , ] By blocking D2 receptors, Fluspirilene helps to regulate dopamine activity, potentially alleviating symptoms like hallucinations and delusions. [, , , ]

Q5: What is the molecular formula and weight of Fluspirilene?

A5: Fluspirilene's molecular formula is C29H31F2N3O, and its molecular weight is 475.57 g/mol. [, ]

Q6: Is there any available spectroscopic data for Fluspirilene?

A6: While the provided research doesn't delve into detailed spectroscopic analysis, one study mentions the use of High-Performance Liquid Chromatography (HPLC) to assay Fluspirilene in dosage forms. [] This technique relies on the compound's specific chemical properties to separate and quantify it.

Q7: What is the typical route of administration for Fluspirilene, and why?

A7: Fluspirilene is primarily administered intramuscularly as a depot injection. [, , , , , , ] This method allows for a slow and sustained release of the drug, ensuring a more consistent therapeutic effect and improving medication adherence compared to oral administration.

Q8: How long does the effect of a single Fluspirilene injection typically last?

A8: The effects of a single Fluspirilene injection can last for one to two weeks, contributing to its suitability for long-term maintenance therapy in chronic schizophrenia. [, , , , , ]

Q9: Are there any studies comparing the efficacy of Fluspirilene to other antipsychotics?

A9: Several studies have compared Fluspirilene to other antipsychotics, both oral and injectable. [, , , , , ] The research suggests that Fluspirilene demonstrates comparable efficacy to other commonly used antipsychotics, such as fluphenazine decanoate and chlorpromazine.

Q10: What are the known side effects associated with Fluspirilene treatment?

A10: Similar to other typical antipsychotics, Fluspirilene can induce extrapyramidal side effects, with akathisia (restlessness) being the most commonly reported. [, , , ] Other possible side effects include tremors, parkinsonism, and dystonia. [, , , , ]

Q11: What precautions should be taken when administering Fluspirilene injections?

A12: High doses and volumes of Fluspirilene injected at a single site can lead to local reactions, including indurations. [] To minimize this risk, it's crucial to adhere to recommended dosage guidelines and rotate injection sites. []

Q12: Beyond schizophrenia, are there other potential therapeutic applications for Fluspirilene being explored?

A13: Emerging research suggests that Fluspirilene might have potential in treating conditions beyond schizophrenia, such as: - Alzheimer's Disease: Fluspirilene has shown some potential as a BACE1 inhibitor in preclinical studies, which could have implications for Alzheimer's disease treatment. [] - Cancer: Studies have shown Fluspirilene's ability to inhibit CDK2 and STAT3, which are involved in cancer cell growth and survival, suggesting potential as an anti-cancer agent, particularly against hepatocellular carcinoma and glioma. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine](/img/structure/B1673407.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)